

# Disperse Blue 366 CAS number and molecular weight

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## Compound of Interest

Compound Name: Disperse blue 366

Cat. No.: B12361970

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## An In-depth Technical Guide to Disperse Blue 366

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available technical information on **Disperse Blue 366**. It is intended for an audience with a scientific background. A notable scarcity of in-depth research into the biological effects and potential therapeutic applications of this compound exists in peer-reviewed literature. The information presented herein is predominantly derived from chemical supplier databases and textile industry resources.

## Core Compound Information

**Disperse Blue 366** is a synthetic organic compound classified as a single azo dye. Its primary application is in the textile industry for dyeing hydrophobic synthetic fibers, most notably polyester, due to its limited solubility in water and good fastness properties.

There is a discrepancy in the publicly listed CAS (Chemical Abstracts Service) registry numbers for **Disperse Blue 366**, with different suppliers citing two distinct numbers. Both are provided here for comprehensive reference.

Table 1: Chemical and Physical Properties of **Disperse Blue 366**

Property	Value	Source(s)
IUPAC Name	2-((4-(diethylamino)-2-methylphenyl)diazenyl)-5-nitro-1,3-benzenedicarbonitrile	N/A
CAS Number	361520-06-1 or 84870-65-5	[1][2][3][4][5]
Molecular Formula	C <sub>19</sub> H <sub>18</sub> N <sub>6</sub> O <sub>2</sub>	[3][6]
Molecular Weight	362.39 g/mol	[3][6]
Chemical Class	Single Azo Dye	[7]
Appearance	Blue uniform powder	[7][8]
Solubility	Soluble in organic solvents, limited solubility in water	[1]

## Synthesis and Manufacturing

The manufacturing process for **Disperse Blue 366** involves a multi-step chemical synthesis. While detailed, replicable laboratory protocols are not publicly available, the general manufacturing method is described as follows:

- Diazotization:** The process begins with the diazotization of a substituted aniline, such as 2,6-dibromo-4-nitroaniline or 2,6-dichloro-4-nitroaniline.[6][7] This reaction, typically carried out in the presence of a nitrous acid source (e.g., sodium nitrite and a strong acid), converts the primary aromatic amine into a diazonium salt.
- Azo Coupling:** The resulting diazonium salt is then reacted with a coupling agent, N,N-diethyl-3-methylbenzenamine (N,N-diethyl-m-toluidine).[2][7][9] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-) that links the two aromatic rings, creating the basic chromophore of the dye.
- Cyanation:** The final step involves a cyanation reaction, where bromine or chlorine atoms on the dinitroaniline-derived ring are substituted with cyano groups (-CN), typically using a cyanide source like cuprous cyanide.[6][7][9]

This synthesis pathway is a common method for producing azo dyes, allowing for modifications to the precursor molecules to achieve different colors and properties.

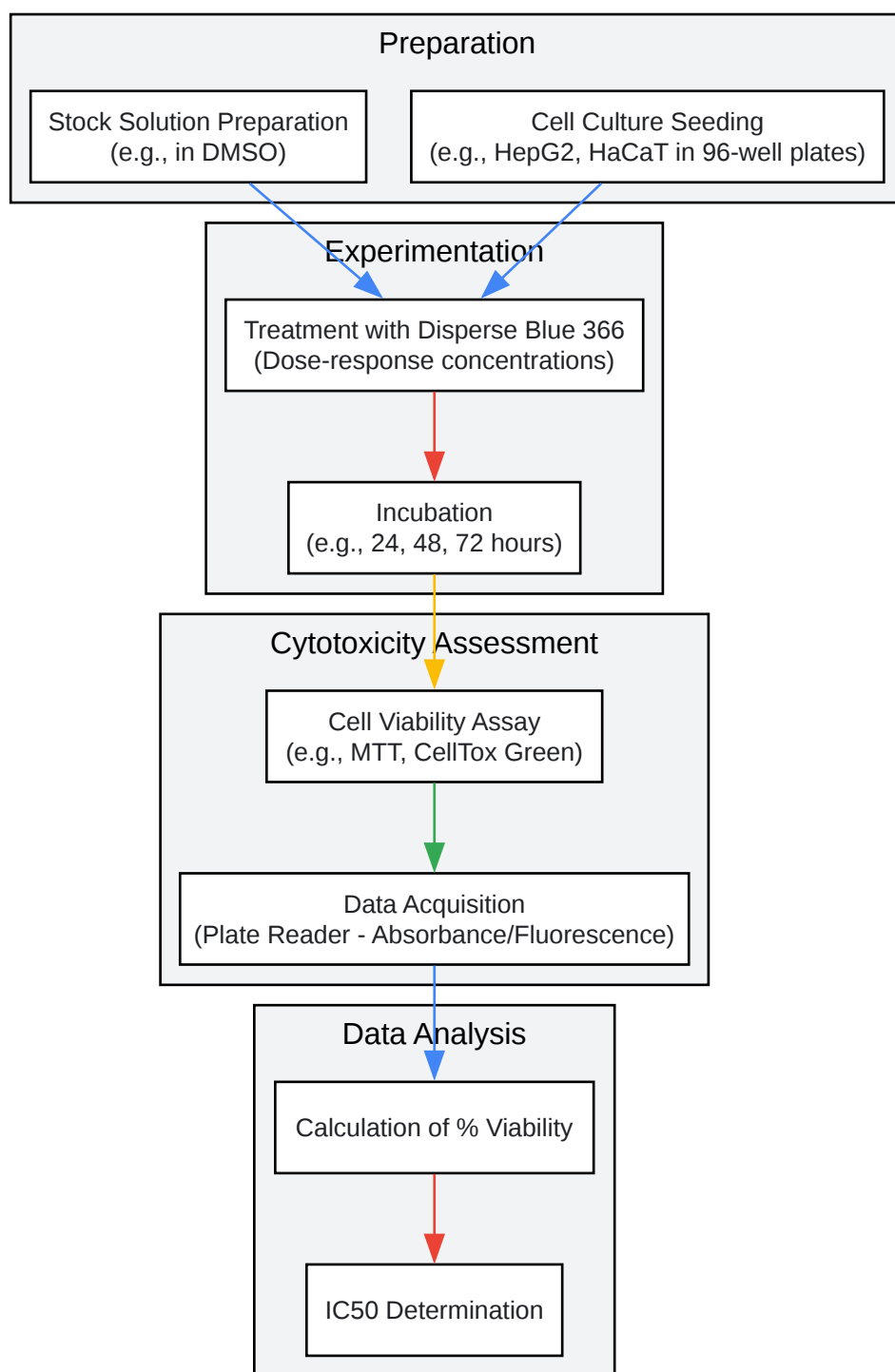
## Toxicological Profile and Biological Activity

There is a significant lack of specific toxicological and biological activity data for **Disperse Blue 366** in the scientific literature. One commercial source mentions its use in the "optimization of surface methodology for cytotoxic effect," but the primary research supporting this statement is not readily accessible.<sup>[1]</sup>

However, the broader class of disperse dyes, particularly azo dyes, has been the subject of toxicological concern. General toxicological considerations for this class of compounds include:

- **Allergic Contact Dermatitis:** Disperse dyes are known potential sensitizers and a cause of allergic contact dermatitis in susceptible individuals when they leach from textiles onto the skin.<sup>[10]</sup>
- **Cytotoxicity:** Studies on other disperse dyes, such as Disperse Blue 1, Disperse Blue 124, and Disperse Red 11, have demonstrated cytotoxic effects in various cell lines, including keratinocytes and intestinal epithelial cells.<sup>[5][11]</sup> The mechanism often involves the disruption of cell viability and mitochondrial function.
- **Genotoxicity and Mutagenicity:** Some azo dyes have the potential to be metabolized, for instance by reductases in the skin microbiome or liver, into potentially carcinogenic aromatic amines. For example, the commercial dye C.I. Disperse Blue 291 has been shown to have genotoxic and mutagenic effects in a human hepatic cell line (HepG2).<sup>[12]</sup>

Given the data gaps for **Disperse Blue 366**, a logical first step for researchers would be to evaluate its cytotoxic potential. A generalized workflow for such an investigation is proposed below.



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Generalized workflow for evaluating the cytotoxicity of a disperse dye.

## Experimental Protocols

No specific experimental protocols for the synthesis or biological evaluation of **Disperse Blue 366** are available in the public domain. The following is a generalized protocol for an in vitro cytotoxicity assay, which can be adapted to test **Disperse Blue 366**.

#### Protocol: General MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

#### Materials:

- **Disperse Blue 366**
- Dimethyl sulfoxide (DMSO)
- Mammalian cell line (e.g., HaCaT keratinocytes or HepG2 hepatoma cells)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Multichannel pipette
- Microplate reader (absorbance at ~570 nm)

#### Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere to allow for cell attachment.

- **Compound Preparation:** Prepare a stock solution of **Disperse Blue 366** (e.g., 10 mM) in DMSO. Create a series of dilutions in complete culture medium to achieve the final desired concentrations for treatment. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically  $\leq 0.5\%$ ).
- **Cell Treatment:** Remove the old medium from the wells. Add 100  $\mu\text{L}$  of the medium containing the various concentrations of **Disperse Blue 366**. Include wells for "untreated" (medium only) and "vehicle control" (medium with the same final concentration of DMSO as the treated wells).
- **Incubation:** Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO<sub>2</sub>.
- **MTT Addition:** After incubation, add 10  $\mu\text{L}$  of the 5 mg/mL MTT solution to each well.
- **Formazan Formation:** Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add 100  $\mu\text{L}$  of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- **Data Acquisition:** Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC<sub>50</sub> value (the concentration at which 50% of cell viability is inhibited).

## Analytical Methods

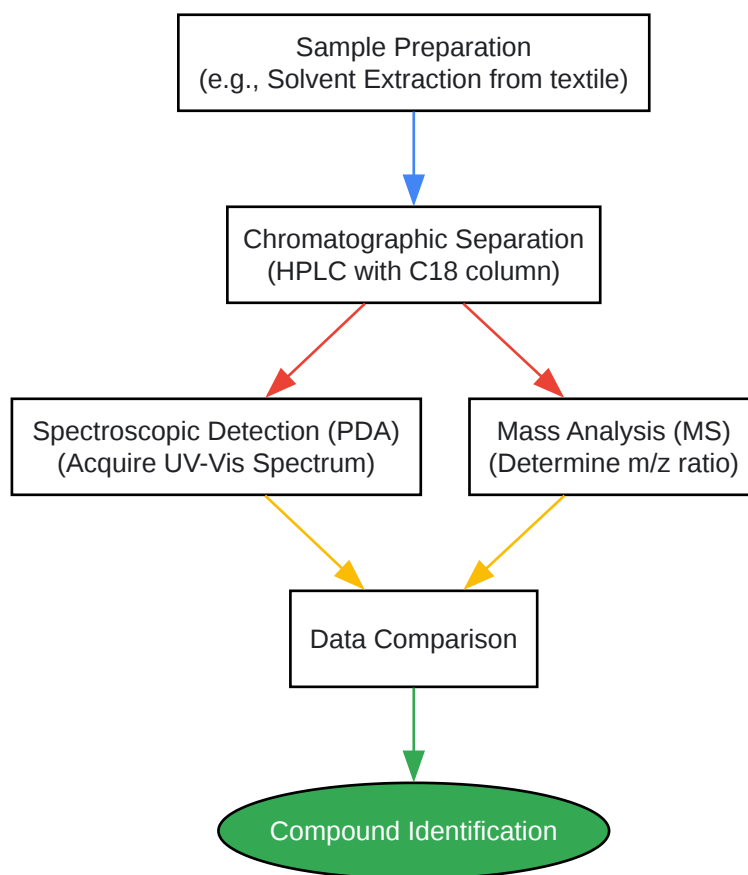
The analysis of **Disperse Blue 366**, particularly in contexts like textile analysis or environmental monitoring, would likely employ standard chromatographic and spectroscopic techniques used for other disperse dyes.

- **High-Performance Liquid Chromatography (HPLC):** HPLC coupled with a photodiode array (PDA) detector is a common method for separating and quantifying disperse dyes. A

reverse-phase C18 column is typically used.[4][13]

- Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides an additional layer of confirmation by determining the mass-to-charge ratio of the compound, enhancing the confidence of identification, especially in complex matrices.[13][14]

A logical relationship for the analytical identification of **Disperse Blue 366** is outlined in the diagram below.



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Logical workflow for the analytical identification of a disperse dye.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)